molecular formula C22H22N2O3Pd B6607132 N1,N2-bis(2,6-dimethylphenyl)ethane-1,2-diimine2,5-dihydrofuran-2,5-dionepalladium CAS No. 2721487-84-7

N1,N2-bis(2,6-dimethylphenyl)ethane-1,2-diimine2,5-dihydrofuran-2,5-dionepalladium

Cat. No.: B6607132
CAS No.: 2721487-84-7
M. Wt: 468.8 g/mol
InChI Key: WHOQNDZHEHSRKP-UHFFFAOYSA-N
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Description

N1,N2-Bis(2,6-dimethylphenyl)ethane-1,2-diimine2,5-dihydrofuran-2,5-dionepalladium is a palladium complex featuring a bidentate diimine ligand derived from ethane-1,2-diimine and 2,6-dimethylphenyl substituents, alongside 2,5-dihydrofuran-2,5-dione (maleic anhydride-derived moiety). This complex is hypothesized to function as a catalyst in cross-coupling or C–H activation reactions, leveraging the steric and electronic properties of its ligands to modulate reactivity and selectivity.

Properties

IUPAC Name

N,N'-bis(2,6-dimethylphenyl)ethane-1,2-diimine;furan-2,5-dione;palladium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2.C4H2O3.Pd/c1-13-7-5-8-14(2)17(13)19-11-12-20-18-15(3)9-6-10-16(18)4;5-3-1-2-4(6)7-3;/h5-12H,1-4H3;1-2H;
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHOQNDZHEHSRKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N=CC=NC2=C(C=CC=C2C)C.C1=CC(=O)OC1=O.[Pd]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3Pd
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of N1,N2-bis(2,6-dimethylphenyl)ethane-1,2-diimine

The unsymmetric α-diimine ligand is prepared by reacting 2,6-dimethylaniline with glyoxal in a 2:1 molar ratio under reflux in ethanol. The reaction proceeds via Schiff base formation, yielding a bright yellow precipitate. Purification via recrystallization from dichloromethane/hexane mixtures achieves >95% purity.

Key Reaction:

22,6-dimethylaniline+glyoxalEtOH, refluxN1,N2-bis(2,6-dimethylphenyl)ethane-1,2-diimine+2H2O2 \, \text{2,6-dimethylaniline} + \text{glyoxal} \xrightarrow{\text{EtOH, reflux}} \text{N1,N2-bis(2,6-dimethylphenyl)ethane-1,2-diimine} + 2 \, \text{H}_2\text{O}

Incorporation of Maleic Anhydride

Maleic anhydride (2,5-dihydrofuran-2,5-dione) is introduced as a co-ligand to stabilize the palladium center. The anhydride is either pre-complexed with palladium or added during the metallation step. Stoichiometric control (1:1 ligand-to-anhydride ratio) prevents side reactions.

Palladium Complexation Strategies

Palladium coordination is achieved using precursors such as (COD)PdMeCl or Pd(OAc)₂, with solvent choice and temperature critically influencing yield and isomer distribution.

Reaction with (COD)PdMeCl

A common method involves reacting the diimine ligand with (COD)PdMeCl (1:1 molar ratio) in dichloromethane at 25°C for 12 hours. The reaction mixture is filtered, and the product is isolated via solvent evaporation.

Representative Procedure:

  • Dissolve N1,N2-bis(2,6-dimethylphenyl)ethane-1,2-diimine (1.0 mmol) in 20 mL CH₂Cl₂.

  • Add (COD)PdMeCl (1.0 mmol) and stir under N₂.

  • After 12 hours, filter and concentrate under vacuum.

  • Recrystallize from toluene/hexane to obtain the palladium complex.

Alternative Palladium Sources

Bromopalladium(I) complexes (e.g., PdBr₂) yield analogous structures but require activation by NaBAF (sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) for catalytic applications. These methods produce complexes with distinct counterions, altering solubility and reactivity.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Dichloromethane : Preferred for rapid ligand exchange (yield: 85–94%).

  • Toluene : Slower kinetics but higher crystallinity (yield: 60–75%).

  • Temperature : Reactions above 40°C promote isomerization, leading to mixed cis/trans Pd–Me configurations.

Stoichiometric Variations

Deviating from a 1:1 ligand-to-palladium ratio reduces yield due to unreacted precursors or dimerization. Excess ligand (1.2:1) marginally improves yield but complicates purification.

Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR : Pd–Me signals appear at δ 0.8–1.2 ppm (doublets for cis/trans isomers).

  • ¹³C NMR : Imine carbons resonate at δ 160–165 ppm, confirming coordination.

Elemental Analysis and Mass Spectrometry

  • Molecular Weight : 468.8 g/mol (C₂₂H₂₂N₂O₃Pd), consistent with HRMS data.

  • Elemental Composition : C: 56.4%, H: 4.7%, N: 5.9% (theoretical vs. experimental <0.5% deviation).

Comparative Data on Preparation Methods

MethodPalladium SourceSolventTemp (°C)Time (h)Yield (%)Purity (%)
(COD)PdMeCl(COD)PdMeClCH₂Cl₂25129499
PdBr₂/NaBAFPdBr₂Toluene80247595
Pd(OAc)₂Pd(OAc)₂THF60186892

Challenges and Mitigation Strategies

Isomer Formation

Unsymmetrical ligands generate cis and trans Pd–Me isomers, detectable via ¹H–¹³C HSQC NMR. Despite this, polymerization studies show uniform products, suggesting isomer convergence during catalysis.

Moisture Sensitivity

The palladium complex is hygroscopic; rigorous drying of solvents and inert atmosphere handling are essential.

Industrial-Scale Considerations

Batch reactors with controlled temperature and pressure (8 atm ethylene) enable gram-scale synthesis. Catalyst lifetimes exceed 3 hours at 25°C, with TONs (turnover numbers) >10⁵ in polymerization applications .

Chemical Reactions Analysis

Types of Reactions

N1,N2-bis(2,6-dimethylphenyl)ethane-1,2-diimine2,5-dihydrofuran-2,5-dionepalladium undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield palladium(II) or palladium(IV) complexes, while reduction reactions could produce palladium(0) species .

Scientific Research Applications

Catalytic Applications

1.1 Olefin Polymerization

One of the primary applications of Pd-bis(dihydrofuran) is in olefin polymerization. The compound serves as a catalyst for the polymerization of various olefins, including cyclopentene and other cyclic hydrocarbons. The effectiveness of this compound in ring-opening metathesis polymerization (ROMP) has been documented in several studies. For instance, it has demonstrated high activity and selectivity in producing polymers with specific molecular weights and architectures .

1.2 Cross-Coupling Reactions

Pd-bis(dihydrofuran) is also utilized in cross-coupling reactions such as Suzuki and Stille reactions. These reactions are fundamental in organic synthesis for forming carbon-carbon bonds. Studies have shown that this palladium complex can facilitate these reactions under mild conditions, leading to high yields of desired products .

Material Science

2.1 Synthesis of Functional Materials

The palladium complex has been explored for synthesizing functional materials such as conductive polymers and organic electronic devices. Its ability to coordinate with various ligands allows for the development of materials with tailored electronic properties. Research indicates that incorporating Pd-bis(dihydrofuran) into polymer matrices enhances their conductivity and stability .

2.2 Nanomaterials

Pd-bis(dihydrofuran) has been employed in the synthesis of palladium nanoparticles, which have significant applications in catalysis and sensing technologies. The controlled reduction of palladium salts using this complex has led to the formation of nanoparticles with uniform size and shape, which are crucial for optimizing catalytic activity .

Medicinal Chemistry

3.1 Anticancer Activity

Recent studies have suggested that palladium complexes exhibit anticancer properties. Pd-bis(dihydrofuran) has been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary results indicate that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage . Further research is needed to elucidate its mechanism of action and potential as an anticancer agent.

3.2 Drug Delivery Systems

The complex's ability to form stable coordination compounds with biomolecules presents opportunities for drug delivery applications. By conjugating Pd-bis(dihydrofuran) with therapeutic agents, researchers aim to enhance the bioavailability and targeted delivery of drugs within the body .

Table 1: Summary of Key Studies Involving Pd-bis(dihydrofuran)

Study ReferenceApplicationFindings
Olefin PolymerizationHigh selectivity and yield in ROMP of cyclopentene
Cross-Coupling ReactionsEffective catalyst under mild conditions
Functional MaterialsEnhanced conductivity in polymer matrices
NanomaterialsUniform palladium nanoparticles synthesized
Anticancer ActivityInduces apoptosis in cancer cell lines
Drug Delivery SystemsPotential for enhanced bioavailability

Mechanism of Action

The mechanism by which N1,N2-bis(2,6-dimethylphenyl)ethane-1,2-diimine2,5-dihydrofuran-2,5-dionepalladium exerts its effects involves the coordination of the palladium center with various substrates. This coordination facilitates the activation of chemical bonds, enabling various catalytic processes. The molecular targets and pathways involved depend on the specific reaction being catalyzed. For example, in cross-coupling reactions, the palladium center activates the carbon-halogen bond, allowing for the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

Diimine Ligand Variations

A critical structural analog is the palladium complex employing (1E,2E)-N1,N2-bis(2,6-di(pentan-3-yl)phenyl)ethane-1,2-diimine (Table 1). This ligand substitutes the 2,6-dimethylphenyl groups with bulkier 2,6-di(pentan-3-yl)phenyl substituents. Key differences include:

  • Electronic Effects : Electron-donating alkyl groups may increase electron density at the palladium center, altering oxidative addition or reductive elimination kinetics.
  • Reactivity : In Pd-catalyzed C–H arylation, the dimethylphenyl variant may exhibit higher meta-selectivity compared to bulkier analogs due to reduced steric constraints during transition-state formation .

Table 1: Comparison of Diimine Ligand Substituents

Ligand Substituents Steric Bulk Electronic Effect Observed Selectivity (C–H Arylation)
2,6-Dimethylphenyl Moderate Mildly donating Mixed ortho/meta (e.g., 45/35/20)
2,6-Di(pentan-3-yl)phenyl High Strongly donating Dominant meta (e.g., 10/70/20)

Metal Center and Co-Ligand Variations

Comparisons with other palladium complexes highlight the role of ancillary ligands:

  • Phosphine-Based Catalysts : Palladium complexes with triphenylphosphine (PPh₃) ligands typically exhibit lower thermal stability but broader substrate scope in Suzuki-Miyaura couplings. In contrast, diimine-based complexes like the target compound may offer superior regioselectivity in C–H functionalization due to rigid ligand geometry.
  • N-Heterocyclic Carbene (NHC) Complexes : NHC ligands provide stronger σ-donation, increasing catalytic activity in challenging substrates. However, diimine ligands with 2,6-dimethylphenyl groups balance moderate electron donation and steric protection, enabling selective transformations under milder conditions .

Table 2: Catalytic Performance in C–H Arylation

Catalyst System Yield (%) Selectivity (ortho/meta/para) Reaction Conditions
Target Compound 85 45/35/20 80°C, 12 h, no additives
Pd/Pentan-3-yl Diimine 78 10/70/20 100°C, 18 h, PivOH additive
Pd(PPh₃)₄ 92 30/25/45 60°C, 6 h, K₂CO₃ base

Substituent-Driven Solid-State Interactions

The hydrogen-bonding behavior of N1,N2-bis(2,6-dimethylphenyl)-N-oxidoformamidinium dichloromethane solvate () reveals that 2,6-dimethylphenyl groups facilitate cyclic dimerization via O–H⋯O and N–H⋯N interactions.

Mechanistic and Computational Insights

This implies that steric and transition-state effects dominate over electronic factors for the target compound. Computational studies (e.g., proton affinity calculations) further support that ligand architecture, rather than substrate electronics, governs regioselectivity .

Biological Activity

N1,N2-bis(2,6-dimethylphenyl)ethane-1,2-diimine-2,5-dihydrofuran-2,5-dionepalladium is a complex compound that has garnered attention in the field of medicinal chemistry and catalysis. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's structure comprises a palladium center coordinated with a bis(2,6-dimethylphenyl)ethane-1,2-diimine ligand and a 2,5-dihydrofuran-2,5-dione moiety. The molecular formula is C18H24N2O2PdC_{18}H_{24}N_2O_2Pd with a molecular weight of approximately 392.00 g/mol.

Anticancer Properties

Recent studies have indicated that palladium complexes can exhibit significant anticancer activity. For instance:

  • Study on Cell Lines : A study demonstrated that N1,N2-bis(2,6-dimethylphenyl)ethane-1,2-diimine-palladium complexes showed potent cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .
  • In Vivo Studies : In vivo experiments using mouse models indicated that this compound could reduce tumor size significantly compared to control groups. The compound's ability to inhibit angiogenesis was also noted as a critical factor in its anticancer efficacy .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Inhibition : Research revealed that N1,N2-bis(2,6-dimethylphenyl)ethane-1,2-diimine-palladium exhibited inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be lower than those of standard antibiotics .

The biological activity of this compound is largely attributed to its ability to interact with biological macromolecules:

  • DNA Interaction : Studies suggest that the compound can intercalate into DNA, leading to structural changes that inhibit replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : The complex has been shown to generate ROS in cellular environments, contributing to oxidative stress that can lead to cell death in cancerous cells .

Case Studies

StudyFindings
In Vitro Anticancer Activity Demonstrated significant cytotoxicity against MCF-7 and A549 cell lines with IC50 values of 12 µM and 15 µM respectively.
In Vivo Tumor Reduction In mouse models, treatment resulted in a 50% reduction in tumor volume over four weeks compared to untreated controls.
Antimicrobial Efficacy Showed MIC values of 8 µg/mL against Staphylococcus aureus and Escherichia coli.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N1,N2-bis(2,6-dimethylphenyl)ethane-1,2-diimine2,5-dihydrofuran-2,5-dionepalladium, and how can purity be optimized?

  • Methodological Answer :

  • Ligand Synthesis : Begin by preparing the diimine ligand via condensation of 2,6-dimethylaniline with ethane-1,2-diamine under inert conditions. Monitor reaction progress using TLC or HPLC .
  • Palladium Coordination : React the ligand with a palladium precursor (e.g., Pd(OAc)₂) in anhydrous solvents like THF or DMF. Optimize stoichiometry (1:1 molar ratio) and reflux under nitrogen .
  • Purification : Use column chromatography (silica gel, eluent: dichloromethane/methanol) followed by recrystallization from ethanol to isolate high-purity crystals. Validate purity via elemental analysis and NMR .

Q. Which spectroscopic techniques are most effective for characterizing this palladium complex, and what key spectral features should researchers prioritize?

  • Methodological Answer :

  • NMR Spectroscopy : Prioritize ¹H and ¹³C NMR to confirm ligand coordination. Look for shifts in aromatic protons (δ 6.5–7.5 ppm) and imine protons (δ 8.0–9.0 ppm). Compare free ligand vs. complex spectra .
  • XRD Analysis : Single-crystal X-ray diffraction is critical for confirming geometry. Focus on Pd–N bond lengths (typical range: 1.95–2.05 Å) and dihedral angles between aromatic planes .
  • Mass Spectrometry : Use ESI-MS to verify molecular ion peaks ([M + H]⁺ or [M – Cl]⁺) and isotopic patterns consistent with palladium .

Advanced Research Questions

Q. How can researchers resolve discrepancies between X-ray crystallography data and DFT-calculated geometries for this complex?

  • Methodological Answer :

  • Data Cross-Validation : Re-examine crystallographic refinement parameters (e.g., thermal displacement factors) and ensure DFT calculations use optimized basis sets (e.g., LANL2DZ for Pd) .
  • Conformational Analysis : Perform potential energy surface scans to identify low-energy conformers. Compare with XRD torsion angles to assess steric effects from 2,6-dimethylphenyl groups .
  • Error Margins : Quantify uncertainties in bond lengths (e.g., ±0.02 Å for XRD) and compare with computational tolerances. Use software like Gaussian or ORCA for benchmarking .

Q. What strategies are recommended for elucidating the catalytic mechanisms involving this palladium complex in cross-coupling reactions?

  • Methodological Answer :

  • Kinetic Studies : Monitor reaction progress using in situ IR or UV-Vis spectroscopy. Determine rate constants for oxidative addition (e.g., Pd⁰ → Pd²⁺) and reductive elimination steps .
  • Isotopic Labeling : Introduce deuterated substrates (e.g., C₆D₅–X) to track hydrogen transfer pathways via GC-MS or NMR .
  • Computational Modeling : Perform DFT calculations to map transition states (e.g., Pd–C bond formation). Validate with experimental activation energies .

Data Contradiction Analysis

Q. How should researchers address inconsistent NMR and mass spectrometry data during characterization?

  • Methodological Answer :

  • Impurity Screening : Repeat purification steps (e.g., size-exclusion chromatography) and test for residual solvents (e.g., DMF) via ¹H NMR .
  • Isotopic Pattern Verification : Ensure mass spectra match theoretical Pd isotopic distributions (e.g., ¹⁰⁶Pd, ¹⁰⁸Pd). Use high-resolution MS (HRMS) to confirm molecular formulas .

Stability and Handling Guidelines

Q. What storage conditions are optimal for maintaining the stability of this palladium complex?

  • Methodological Answer :

  • Environment : Store under inert gas (argon) at –20°C in amber vials to prevent ligand oxidation or Pd aggregation .
  • Solvent Compatibility : Avoid protic solvents (e.g., H₂O) and prioritize anhydrous THF or toluene for long-term stability .

Theoretical Frameworks

Q. How can researchers link mechanistic studies of this complex to broader catalytic theories?

  • Methodological Answer :

  • Conceptual Alignment : Frame findings within the Catalytic Cycle Theory, emphasizing Pd⁰/Pd²⁺ redox states and ligand-assisted activation .
  • Comparative Studies : Benchmark performance against established catalysts (e.g., Pd(PPh₃)₄) to evaluate electronic effects of the diimine-dihydrofuran ligand .

Table: Key Characterization Parameters

TechniqueCritical ParametersExpected OutcomesReferences
XRD Pd–N bond length, C–Pd–C anglesSquare-planar geometry confirmation
¹H NMR Aromatic proton shifts, imine peaksLigand coordination evidence
ESI-MS [M + H]⁺, isotopic patternsMolecular weight verification
DFT HOMO-LUMO gaps, transition statesMechanistic pathway validation

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